7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one
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Overview
Description
7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one: is an organic compound with the molecular formula C13H18O2 It belongs to the class of pyrrolizines, which are bicyclic compounds containing a fused pyrrole and pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group and a dimethyl-substituted cyclohexane derivative. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 7,7-Dimethylhexahydro-3H-pyrrolizine-3-one
- 3-Ethoxy-7,7-dimethylhexahydro-2-benzofuran-5(3H)-one
Uniqueness: 7a-Ethoxy-7,7-dimethylhexahydro-3H-pyrrolizin-3-one is unique due to its specific ethoxy and dimethyl substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
651043-82-2 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
8-ethoxy-7,7-dimethyl-1,2,5,6-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C11H19NO2/c1-4-14-11-6-5-9(13)12(11)8-7-10(11,2)3/h4-8H2,1-3H3 |
InChI Key |
NWRUDISLYBTYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCC(=O)N1CCC2(C)C |
Origin of Product |
United States |
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